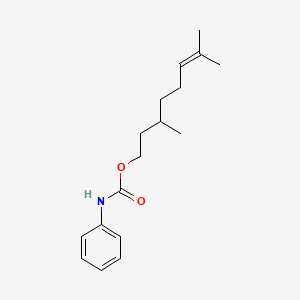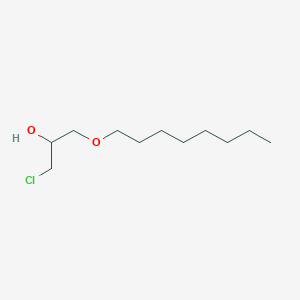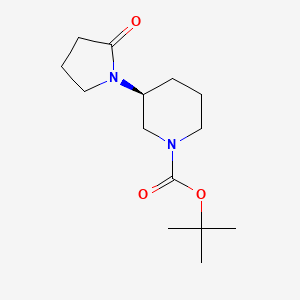
3-Butoxy-1,2,4,5-tetrachlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-1,2,4,5-tetrachlorobenzene is a chlorinated aromatic compound with the molecular formula C10H12Cl4O This compound is a derivative of 1,2,4,5-tetrachlorobenzene, where one of the hydrogen atoms is replaced by a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butoxy-1,2,4,5-tetrachlorobenzene can be synthesized through the reaction of 1,2,4,5-tetrachlorobenzene with butanol in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-1,2,4,5-tetrachlorobenzene undergoes various types of chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
3-Butoxy-1,2,4,5-tetrachlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of chlorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 3-butoxy-1,2,4,5-tetrachlorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. The butoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachlorobenzene: The parent compound without the butoxy group.
1,2,3,4-Tetrachlorobenzene: An isomer with different chlorine atom positions.
1,2,3,5-Tetrachlorobenzene: Another isomer with different chlorine atom positions.
Uniqueness
3-Butoxy-1,2,4,5-tetrachlorobenzene is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its parent compound and other isomers. The butoxy group increases the compound’s solubility in organic solvents and can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
5435-67-6 |
|---|---|
Molecular Formula |
C10H10Cl4O |
Molecular Weight |
288.0 g/mol |
IUPAC Name |
3-butoxy-1,2,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C10H10Cl4O/c1-2-3-4-15-10-8(13)6(11)5-7(12)9(10)14/h5H,2-4H2,1H3 |
InChI Key |
IJVHFDIDNXFTFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
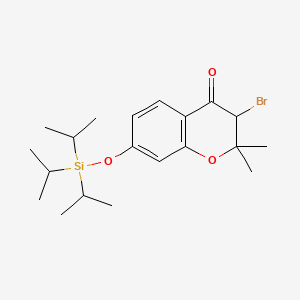
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
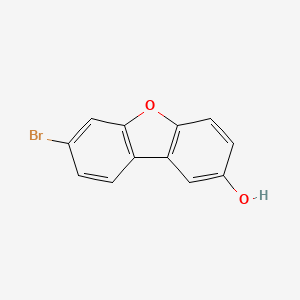
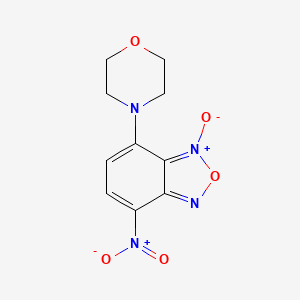
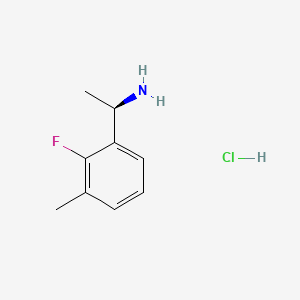
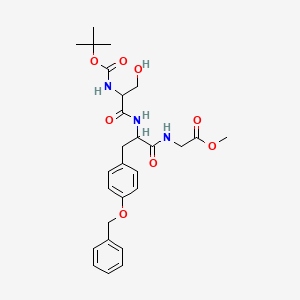
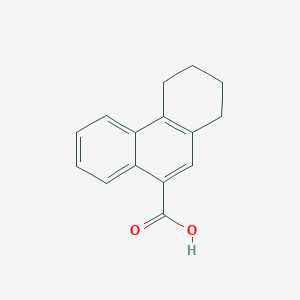
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
